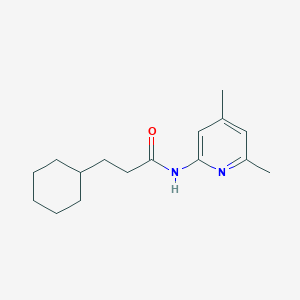![molecular formula C24H26N2O4 B12491392 Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491392.png)
Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with the molecular formula C23H24N2O4 This compound is characterized by the presence of a methoxynaphthalene group, a morpholine ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxynaphthalene Intermediate: The starting material, 2-methoxynaphthalene, undergoes a Friedel-Crafts alkylation reaction with a suitable alkyl halide to form the methoxynaphthalene intermediate.
Amination Reaction: The methoxynaphthalene intermediate is then reacted with a suitable amine, such as morpholine, under basic conditions to form the aminated product.
Esterification: The aminated product is then esterified with methyl benzoate in the presence of a suitable catalyst, such as sulfuric acid, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxynaphthalene derivative.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxynaphthalene derivative, while reduction of a nitro group can yield an amine derivative.
Aplicaciones Científicas De Investigación
Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-{[(2-hydroxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate
- Methyl 5-{[(2-chloronaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate
- Methyl 5-{[(2-bromonaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-{[(2-methoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C24H26N2O4 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
methyl 5-[(2-methoxynaphthalen-1-yl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H26N2O4/c1-28-23-10-7-17-5-3-4-6-19(17)21(23)16-25-18-8-9-22(20(15-18)24(27)29-2)26-11-13-30-14-12-26/h3-10,15,25H,11-14,16H2,1-2H3 |
Clave InChI |
UBZNCUOHFNGKRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)N4CCOCC4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B12491314.png)

![2-{[(5-Carboxyfuran-2-yl)methyl]sulfanyl}butanedioic acid](/img/structure/B12491321.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12491333.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12491334.png)
![N-{2-[(5-bromo-2-hydroxybenzyl)amino]ethyl}furan-2-carboxamide](/img/structure/B12491339.png)
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12491340.png)
![4-(3,5-dimethyl-1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B12491349.png)
![5-(4-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B12491351.png)
![2-(benzylsulfanyl)-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazole](/img/structure/B12491360.png)
![2-(2-tert-butyl-9H-imidazo[1,2-a]benzimidazol-9-yl)-N,N-dimethylethanamine](/img/structure/B12491370.png)
![5-(3-ethoxyphenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12491373.png)
![3-(2-methoxyethyl)-5-methyl-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12491381.png)

